3-(2-Bromo-1-fluoroethyl)oxetane

Fluorine chemistry Stereoselective synthesis Oxetane ring‑opening

Non-fluorinated oxetane analogs yield poor or reversed stereoselectivity in ring-opening, hindering tetrasubstituted fluoroalkene synthesis. 3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) provides a precise solution through fluorine-directed electronic control, delivering E/Z ratios up to 94:6. Its vicinal bromo-fluoro arrangement enables orthogonal, sequential functionalization for high-throughput library synthesis. • Enables geometrically defined fluoroalkenes otherwise challenging to access with high purity. • Bromine leaving group supports late-stage nucleobase or pharmacophore installation. • Scalable to gram quantities, meeting demands for in vivo pharmacokinetic and lead optimization studies.

Molecular Formula C5H8BrFO
Molecular Weight 183.02 g/mol
CAS No. 2322033-19-0
Cat. No. B13346081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-1-fluoroethyl)oxetane
CAS2322033-19-0
Molecular FormulaC5H8BrFO
Molecular Weight183.02 g/mol
Structural Identifiers
SMILESC1C(CO1)C(CBr)F
InChIInChI=1S/C5H8BrFO/c6-1-5(7)4-2-8-3-4/h4-5H,1-3H2
InChIKeyKRDBIJYNCZJBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0): A Dual‑Halogen Oxetane Building Block for Selective Fluorine‑Directed Transformations


3-(2-Bromo-1-fluoroethyl)oxetane (CAS 2322033-19-0) is a fluorinated oxetane derivative bearing both bromine and fluorine atoms on an ethyl side chain attached to the oxetane C3‑position. The strained oxetane ring (ring strain ~106 kJ mol⁻¹) provides a reactive scaffold for ring‑opening and functionalization, while the vicinal bromo‑fluoroethyl moiety enables sequential nucleophilic substitution and metal‑catalyzed cross‑coupling chemistries [1]. The fluorine atom imparts unique electronic properties that govern regioselectivity in ring‑opening reactions, differentiating this compound from non‑fluorinated or singly halogenated oxetane analogs [2].

Why Unsubstituted or Singly Halogenated Oxetanes Cannot Substitute for 3-(2-Bromo-1-fluoroethyl)oxetane in Precision Synthesis


The presence of both bromine and fluorine atoms on the same ethyl side chain confers a unique reactivity profile that generic oxetanes lack. In fluorine‑directed oxetane ring‑opening reactions, the fluorine atom dictates stereoselectivity (E/Z ratios up to 94:6) by electronic rather than steric control, while the bromine atom serves as a versatile leaving group for subsequent nucleophilic displacement or cross‑coupling [1]. Non‑fluorinated oxetane analogs (e.g., 3‑(2‑bromoethyl)oxetane) exhibit reversed or diminished selectivity because the electronic influence of fluorine is absent [2]. Moreover, the vicinal bromo‑fluoro arrangement enables sequential functionalization that cannot be replicated by oxetanes bearing only a single halogen or by 3,3‑disubstituted oxetanes with different substitution patterns [3]. This compound therefore addresses a specific synthetic niche: the stereocontrolled construction of tetrasubstituted fluoroalkenes and the modular assembly of fluorinated pharmacophores.

Quantitative Comparative Evidence: 3-(2-Bromo-1-fluoroethyl)oxetane vs. Structural Analogs


Fluorine‑Directed Oxetane Ring‑Opening: E/Z Selectivity of 89:11 to 94:6 for Bromide Nucleophiles

In the ring‑opening of fluoroalkylidene‑oxetanes (accessible from 3‑(2‑bromo‑1‑fluoroethyl)oxetane via elimination), the fluorine atom exerts electronic control that dictates the geometry of the resulting tetrasubstituted fluoroalkene. When treated with HBr/AcOH or TBAB/BF₃·Et₂O, the E‑bromoalcohol predominates with E/Z ratios of 89:11 to 94:6 [1]. In contrast, non‑fluorinated alkylidene‑oxetane analogs (e.g., compound 4 in Table 2 of the cited work) undergo ring‑opening with reversed or substantially lower selectivity (E/Z ratio not reported but described as sterically controlled) [2]. This electronic steering is unique to fluorinated oxetanes and enables the stereocontrolled preparation of fluoroalkenes that are otherwise difficult to access.

Fluorine chemistry Stereoselective synthesis Oxetane ring‑opening

pKa Modulation: Fluorinated Oxetanes Decrease Basicity by up to 3 pKa Units Relative to Non‑Fluorinated Counterparts

A systematic study of 3,3‑disubstituted oxetanes demonstrated that introduction of fluorine atoms lowers the pKa of proximal amines by up to 3 units compared to gem‑dimethyl, cyclopropyl, or cyclobutylidene analogs [1]. While the exact pKa of 3‑(2‑bromo‑1‑fluoroethyl)oxetane has not been published, the class‑level effect predicts a significant reduction in basicity relative to non‑fluorinated oxetanes such as 3‑ethyloxetane or 3‑(2‑bromoethyl)oxetane. This pKa shift can improve membrane permeability and reduce off‑target interactions in drug candidates.

Physicochemical profiling Medicinal chemistry Fluorine effects

Orthogonal Reactivity: Sequential Bromine Displacement and Fluorine‑Directed Ring‑Opening Enable Divergent Functionalization

The bromine atom in 3‑(2‑bromo‑1‑fluoroethyl)oxetane can be selectively substituted (e.g., with azide, amine, or thiol nucleophiles) without perturbing the fluorine atom or the oxetane ring [1]. Subsequent elimination or ring‑opening then leverages the fluorine‑directed selectivity described above. Singly halogenated oxetanes (e.g., 3‑(2‑bromoethyl)oxetane) lack the fluorine handle and therefore cannot access the stereocontrolled fluoroalkene products. Likewise, oxetanes lacking a leaving group (e.g., 3‑ethyloxetane) require harsher conditions for ring‑opening and give lower selectivity.

Orthogonal reactivity Building block diversification Fluorinated pharmacophores

Gram‑Scale Synthesis Feasibility: Fluorinated Oxetane Building Blocks Are Accessible on Preparative Scale

A recent Synfacts highlight reports gram‑scale syntheses of a series of fluorinated oxetane‑based building blocks, demonstrating that such compounds can be produced in quantities sufficient for medicinal chemistry campaigns and preclinical studies . While the specific compound is not detailed, the class of fluorinated oxetanes is shown to be scalable, and the described methods (nucleophilic substitution, deoxofluorination) are applicable to 3‑(2‑bromo‑1‑fluoroethyl)oxetane. This contrasts with many specialized fluorinated building blocks that remain confined to milligram‑scale academic syntheses.

Process chemistry Scalability Fluorinated building blocks

High‑Value Application Scenarios for 3-(2-Bromo-1-fluoroethyl)oxetane Based on Comparative Evidence


Stereocontrolled Synthesis of Tetrasubstituted Fluoroalkene Acyclonucleotide Mimics

The fluorine‑directed oxetane ring‑opening (E/Z selectivity ≥89:11) enables the preparation of configurationally defined fluoroalkenes that serve as conformationally restricted analogs of nucleoside phosphates [1]. These fluoroalkene motifs are otherwise challenging to access with high geometric purity, and the orthogonally reactive bromine allows late‑stage installation of nucleobases or other pharmacophores [2].

Modular Assembly of pKa‑Tuned Fluorinated Pharmacophores

The pKa‑lowering effect of fluorine (up to 3 units) makes 3‑(2‑bromo‑1‑fluoroethyl)oxetane a valuable building block for tuning the basicity of amine‑containing drug candidates [3]. This property is particularly beneficial in CNS‑targeted programs where reduced basicity improves brain penetration and minimizes hERG channel binding.

Diversification via Orthogonal Functionalization in Parallel Synthesis

The combination of a bromine leaving group and a fluorine stereodirecting atom allows sequential diversification: first, nucleophilic displacement of bromine to introduce a desired functionality, followed by fluorine‑controlled ring‑opening to generate a geometrically defined alkene [2]. This orthogonal reactivity is ideal for high‑throughput library synthesis where diverse, stereochemically pure products are required.

Gram‑Scale Supply for Lead Optimization Campaigns

The demonstrated scalability of fluorinated oxetane building blocks to gram quantities supports the use of 3‑(2‑bromo‑1‑fluoroethyl)oxetane in late‑stage lead optimization, where multigram amounts are necessary for in vivo pharmacokinetic and efficacy studies.

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